2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a benzyl group at the second position, a chlorine atom at the sixth position, and a dihydroisoquinolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form a tetrahydroisoquinoline intermediate. This intermediate can then be chlorinated and oxidized to yield the desired compound.
-
Pictet-Spengler Reaction
Reactants: Aromatic aldehyde, amine
Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid
Intermediate: Tetrahydroisoquinoline
-
Chlorination
Reactants: Tetrahydroisoquinoline intermediate, chlorine source (e.g., thionyl chloride)
Conditions: Room temperature or slightly elevated temperatures
-
Oxidation
Reactants: Chlorinated intermediate, oxidizing agent (e.g., potassium permanganate)
Conditions: Basic medium, typically using sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Basic or acidic medium
Products: Oxidized derivatives, such as quinolinones
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Products: Reduced derivatives, such as tetrahydroisoquinolines
-
Substitution
Reagents: Nucleophiles (e.g., amines, thiols)
Products: Substituted isoquinolines
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Conditions: Basic or acidic medium, room temperature or slightly elevated temperatures
Scientific Research Applications
2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one has several scientific research applications, including:
-
Chemistry
- Used as a building block for the synthesis of more complex isoquinoline derivatives.
- Employed in the study of reaction mechanisms and synthetic methodologies.
-
Biology
- Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
- Used in the development of bioactive molecules and pharmaceuticals.
-
Medicine
- Explored for its potential therapeutic applications, including as a lead compound for drug development.
- Studied for its interactions with biological targets and pathways.
-
Industry
- Utilized in the production of specialty chemicals and intermediates for various industrial processes.
- Applied in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
-
Binding to Enzymes
- Inhibiting or activating specific enzymes involved in metabolic pathways.
- Modulating enzyme activity to achieve desired biological effects.
-
Interacting with Receptors
- Binding to cellular receptors and influencing signal transduction pathways.
- Altering receptor activity to produce therapeutic effects.
-
Modulating Gene Expression
- Affecting the expression of genes involved in various biological processes.
- Regulating gene expression to achieve specific outcomes.
Comparison with Similar Compounds
2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one can be compared with other similar compounds, such as:
-
2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one
- Lacks the chlorine atom at the sixth position.
- May exhibit different chemical and biological properties.
-
6-Chloro-2,3-dihydroisoquinolin-4(1H)-one
- Lacks the benzyl group at the second position.
- May have distinct reactivity and applications.
-
2-Benzyl-6-chloroisoquinoline
- Lacks the dihydroisoquinolinone core.
- May possess unique chemical and biological characteristics.
Biological Activity
The compound 2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one is part of the isoquinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an inhibitor for various enzymes and its effects on cellular models.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis of this compound typically involves multi-step reactions, including cyclization and substitution processes. Recent methodologies have highlighted efficient synthetic routes that yield high purity and yield rates, which are crucial for subsequent biological evaluations .
Enzyme Inhibition
Research indicates that derivatives of isoquinoline compounds exhibit significant inhibitory activity against key enzymes such as monoamine oxidase (MAO) and butyrylcholinesterase (BChE) . The inhibition of these enzymes is vital in treating neurodegenerative diseases and conditions like Alzheimer's disease.
- Monoamine Oxidase Inhibition :
- Butyrylcholinesterase Inhibition :
Cytotoxicity and Neuroprotective Effects
The cytotoxicity of this compound was evaluated using the MTT assay on neuroblastoma cell lines (SH-SY5Y). Results indicated that this compound exhibited low cytotoxicity while providing neuroprotective effects against amyloid-beta-induced toxicity, enhancing cell viability significantly compared to untreated controls .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of isoquinoline derivatives. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups at specific positions on the benzyl ring enhances enzyme inhibition potency. Conversely, bulky substituents may hinder binding affinity .
Substituent Position | Effect on Activity |
---|---|
Para (electron-withdrawing) | Increased activity against BChE |
Meta (bulky groups) | Decreased activity |
Case Studies
Recent studies have focused on the development of selective BChE inhibitors based on the structure of this compound. For instance:
- Study A : A series of synthesized derivatives were tested for their BChE inhibitory activity, revealing that modifications at the C-6 position significantly impacted efficacy. Compound variations showed up to a 21-fold increase in inhibitory potency compared to initial lead compounds .
- Study B : Another investigation highlighted the protective effects of these compounds against neurotoxic agents in cellular models, reinforcing their potential application in neuroprotection strategies .
Properties
CAS No. |
89097-79-0 |
---|---|
Molecular Formula |
C16H14ClNO |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
2-benzyl-6-chloro-1,3-dihydroisoquinolin-4-one |
InChI |
InChI=1S/C16H14ClNO/c17-14-7-6-13-10-18(11-16(19)15(13)8-14)9-12-4-2-1-3-5-12/h1-8H,9-11H2 |
InChI Key |
ROWPRXGFODHMBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)Cl)C(=O)CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.